D-Alanine methylamide HCl

peptide conformation circular dichroism β-turn

D-Alanine methylamide hydrochloride (CAS 61302-99-6), systematically (R)-2-amino-N-methylpropanamide hydrochloride, is a chiral C-terminal alanine amide derivative with molecular formula C₄H₁₁ClN₂O and molecular weight 138.60 g/mol. This compound serves as a protected D-alanine building block in solid-phase peptide synthesis and as a model dipeptide fragment for studying backbone conformational preferences, particularly β-turn propensity and the influence of D-configuration on peptide secondary structure.

Molecular Formula C4H11ClN2O
Molecular Weight 138.6
CAS No. 61302-99-6
Cat. No. B2713811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Alanine methylamide HCl
CAS61302-99-6
Molecular FormulaC4H11ClN2O
Molecular Weight138.6
Structural Identifiers
SMILESCC(C(=O)NC)N.Cl
InChIInChI=1S/C4H10N2O.ClH/c1-3(5)4(7)6-2;/h3H,5H2,1-2H3,(H,6,7);1H/t3-;/m1./s1
InChIKeyUHWFDFLWTAIHRE-AENDTGMFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

D-Alanine Methylamide HCl (CAS 61302-99-6): Chiral Amide Building Block for Peptide Design & Conformational Studies


D-Alanine methylamide hydrochloride (CAS 61302-99-6), systematically (R)-2-amino-N-methylpropanamide hydrochloride, is a chiral C-terminal alanine amide derivative with molecular formula C₄H₁₁ClN₂O and molecular weight 138.60 g/mol . This compound serves as a protected D-alanine building block in solid-phase peptide synthesis and as a model dipeptide fragment for studying backbone conformational preferences, particularly β-turn propensity and the influence of D-configuration on peptide secondary structure [1]. Its hydrochloride salt form ensures convenient handling, storage at ambient temperature, and ready solubility in polar organic solvents commonly used in coupling reactions .

Why Generic D-Alanine Methylamide HCl Analogs Cannot Be Interchanged: Chirality and Conformational Consequences


Substituting D-Alanine methylamide HCl with its L-enantiomer (CAS 61302-99-6 vs. L-Alanine methylamide HCl), the racemic DL-mixture, or alternative C-terminal blocking groups (e.g., methyl ester, free acid, or unsubstituted amide) introduces distinct perturbations in peptide backbone geometry, turn propensity, and biological recognition [1]. The D-configuration specifically enables left-handed helical conformations and Type II β-turns that are inaccessible to L-residues in the same sequence context, while the N-methylamide terminus provides a defined hydrogen-bonding pattern distinct from ester or carboxylate termini [2]. Procurement of the incorrect stereoisomer or blocking group therefore risks not merely reduced potency but complete loss of the designed conformational architecture in peptide therapeutics, foldamer science, and structural biology investigations [1][2].

Quantitative Differentiation Evidence for D-Alanine Methylamide HCl Against Closest Comparators


Type II β-Turn CD Signature: D-Ala-NHMe vs. L-Val-NHMe in Piv-Pro-Xaa-NHMe Models

The model peptide Piv-Pro-D-Ala-NHMe, which incorporates the D-Alanine methylamide moiety, exhibits a distinctive Type II β-turn circular dichroism spectrum with two positive CD bands at ~230 nm and ~202 nm in both cyclohexane and methanol [1]. In contrast, the analogous peptide Piv-Pro-Val-NHMe (L-Val analog) adopts non-turn structures in polar solvents (methanol, hexafluoroisopropanol) and displays only a class B spectrum in cyclohexane suggesting a population of Type I turns, lacking the diagnostic dual positive band signature [1]. This demonstrates that the D-Ala-NHMe residue uniquely stabilizes the Type II β-turn conformation under solvent conditions where the L-Val analog fails to do so.

peptide conformation circular dichroism β-turn

Conformational Restriction: N-Methyl-D-Alanine Residue Torsional Strain vs. L-Enantiomer in Peptide Nanoshape Design

Oligomers composed of N-methyl-D-alanine residues adopt largely fixed backbone conformations due to restricted bond rotation imposed by the combination of D-configuration and N-methyl substitution, enabling sub-nanometer conformational control in de novo peptide shape design [1]. The N-methyl-L-alanine residue also shows restricted rotation but yields the opposite backbone handedness, making the D-enantiomer essential for accessing specific left-handed helical or turn geometries [1]. The free base form of the residue corresponds to the deprotected D-Alanine methylamide building block, underscoring its critical role as the synthetic precursor for such constrained foldamers.

foldamer peptide design N-methylation

Central D-Alanine in Tripeptide Adopts Extended Conformation Distinct from All-L Tripeptide in Water

In aqueous solution, the tripeptide L-Ala-D-Ala-L-Ala adopts an extended backbone structure characterized by a negative ψ angle and a positive φ angle at the central D-Ala residue, as determined by combined polarized Raman, FTIR, and vibrational circular dichroism (VCD) spectroscopy [1]. In contrast, the all-L tripeptide L-Ala-L-Ala-L-Ala under identical conditions populates a polyproline II (3₁-helix) or β-sheet-like conformation [1]. This demonstrates that a single D-Ala residue, such as that derived from D-Alanine methylamide HCl, induces a discrete and spectroscopically distinguishable backbone geometry shift compared to the L-Ala analog.

tripeptide conformation vibrational spectroscopy D-amino acid

Enantiomeric Purity Specification: D-Alanine Methylamide HCl vs. Racemic DL-Alanine Methylamide HCl

Commercially available D-Alanine methylamide HCl (CAS 61302-99-6) is routinely supplied at ≥98% chemical purity with a defined enantiomeric excess (typically ≥99% ee, R-configuration) according to vendor certificates of analysis [1]. The racemic DL-Alanine methylamide (CAS 32012-12-7) and DL-Alanine methylamide HCl are offered as separate catalog items at lower cost but with 0% ee, rendering them unsuitable for asymmetric synthesis or chiral peptide construction without additional resolution steps . The D-enantiomer's specific optical rotation ([α]D ~ +7.0° to +9.0°, c=1, H₂O, free base equivalent) provides a quantifiable identity and purity check absent in the racemate.

chiral purity enantiomeric excess procurement specification

High-Impact Application Scenarios for D-Alanine Methylamide HCl Based on Verified Differentiation Evidence


Stereospecific Synthesis of Type II β-Turn Peptidomimetics

Researchers constructing β-turn peptide models should select D-Alanine methylamide HCl as the C-terminal residue when a robust Type II β-turn is required across diverse solvent conditions. As demonstrated by Crisma et al., the Piv-Pro-D-Ala-NHMe sequence delivers a characteristic dual positive CD band (230 nm, 202 nm) in both cyclohexane and methanol, a signature that the L-Val analog fails to reproduce in polar solvents [1]. This makes the D-Ala-NHMe building block essential for CD-based conformational screening campaigns.

Left-Handed Peptide Foldamer and Nanoshape Design

For de novo design of left-handed peptide nanostructures, D-Alanine methylamide HCl provides the critical D-configuration and N-methyl amide terminus that together restrict backbone rotation to yield fixed, designable shapes. Morimoto et al. (2025) demonstrated that N-methyl-D-alanine oligomers achieve sub-nanometer conformational control, whereas L-enantiomer oligomers produce the opposite helical handedness [2]. Procurement of the D-form is therefore non-negotiable for projects targeting left-handed topologies.

Local Backbone Perturbation Studies via Single D-Ala Substitution

When investigating the effect of a single D-amino acid insertion on peptide secondary structure, D-Alanine methylamide HCl serves as the precursor for introducing a D-Ala residue at the C-terminus. Schweitzer-Stenner et al. showed that a central D-Ala in L-Ala-D-Ala-L-Ala induces an extended backbone conformation (negative ψ, positive φ) that is distinct from the polyproline II population of the all-L analog [3]. This building block enables systematic structure-activity relationship studies where precise control of stereochemistry at a single position is required.

Quality-Controlled Procurement for Chiral Peptide Synthesis Programs

For medicinal chemistry and process chemistry groups sourcing chiral building blocks, D-Alanine methylamide HCl (CAS 61302-99-6) must be specified with ≥99% enantiomeric excess and verified by optical rotation or chiral HPLC against the racemic DL-standard (CAS 32012-12-7) [4]. The racemate, despite lower cost, introduces 50% of the undesired enantiomer that can compromise crystallinity, bioactivity, and regulatory compliance of the final peptide API.

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